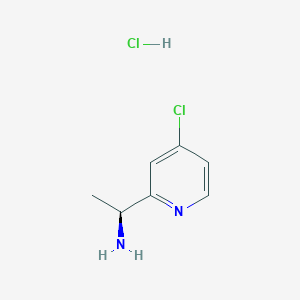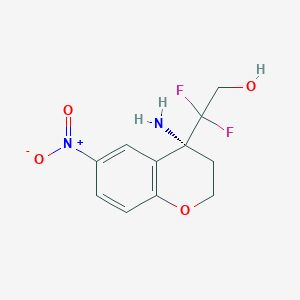![molecular formula C17H21NO5 B13088651 2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid](/img/structure/B13088651.png)
2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1’-isoindoline]-5-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its unique spiro structure, which includes a furan ring fused to an isoindoline moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1’-isoindoline]-5-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods often employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The isoindoline moiety can be reduced to form different derivatives.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: The Boc group is typically removed using TFA or HCl in organic solvents.
Major Products
The major products formed from these reactions include deprotected amines, oxidized furan derivatives, and reduced isoindoline compounds.
Scientific Research Applications
2’-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1’-isoindoline]-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound primarily involves the Boc protecting group. The Boc group is added to amines to prevent them from participating in unwanted side reactions during synthesis . The removal of the Boc group is facilitated by strong acids, which protonate the carbonyl oxygen, leading to the formation of a tert-butyl cation and subsequent decarboxylation .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc group and are used for similar protective purposes in organic synthesis.
Phenylmethoxycarbonyl (Cbz) protected amines: Another common protecting group used in peptide synthesis.
Uniqueness
2’-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1’-isoindoline]-5-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds .
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1H-isoindole-3,4'-oxolane]-2'-carboxylic acid |
InChI |
InChI=1S/C17H21NO5/c1-16(2,3)23-15(21)18-9-11-6-4-5-7-12(11)17(18)8-13(14(19)20)22-10-17/h4-7,13H,8-10H2,1-3H3,(H,19,20) |
InChI Key |
TYDOYFQYGSLGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C13CC(OC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


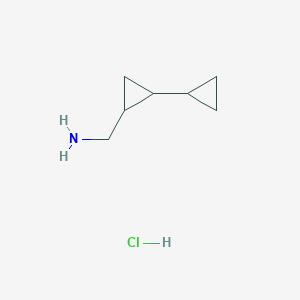
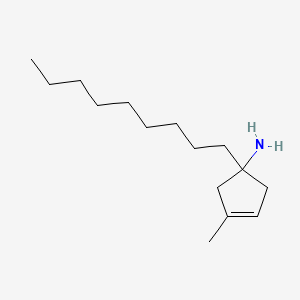

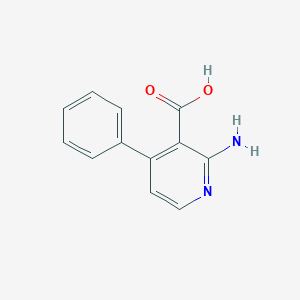
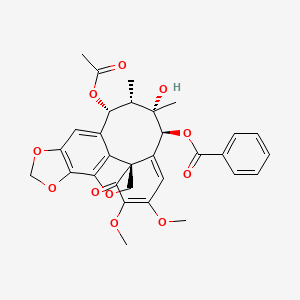
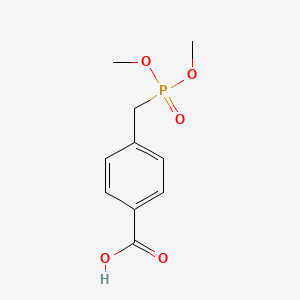
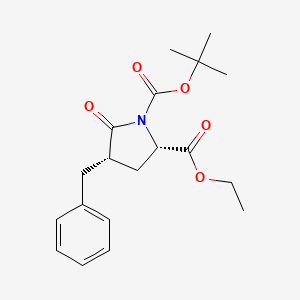
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088610.png)

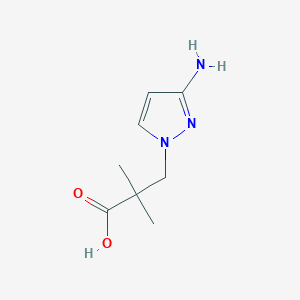
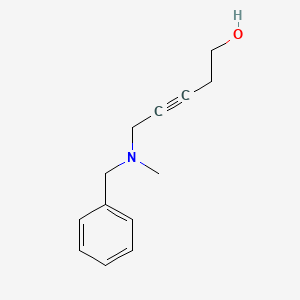
![2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine](/img/structure/B13088631.png)
